6-chloro-2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole
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Overview
Description
6-chloro-2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole is a complex heterocyclic compound that features a benzothiazole core substituted with a pyrazole and azetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:
Formation of the Benzothiazole Core: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Azetidine Moiety: This step involves the reaction of the benzothiazole intermediate with an azetidine derivative under basic conditions.
Attachment of the Pyrazole Group: The final step involves the coupling of the azetidine-benzothiazole intermediate with a pyrazole derivative, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can target the nitro groups if present in the pyrazole moiety.
Substitution: The chloro groups in the compound can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can yield a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 6-chloro-2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 6-chloro-2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole involves its interaction with specific molecular targets. For example, in its role as an antimicrobial agent, it may inhibit the function of essential enzymes in bacterial cells. In cancer research, it may interfere with cell signaling pathways that regulate cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole
- 6-chloro-2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole
- 6-chloro-2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzimidazole
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both azetidine and pyrazole moieties. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H12Cl2N4S |
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Molecular Weight |
339.2 g/mol |
IUPAC Name |
6-chloro-2-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C14H12Cl2N4S/c15-10-1-2-12-13(3-10)21-14(18-12)19-5-9(6-19)7-20-8-11(16)4-17-20/h1-4,8-9H,5-7H2 |
InChI Key |
BZRFAPHIVUJOMR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=NC3=C(S2)C=C(C=C3)Cl)CN4C=C(C=N4)Cl |
Origin of Product |
United States |
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